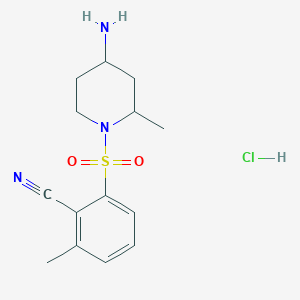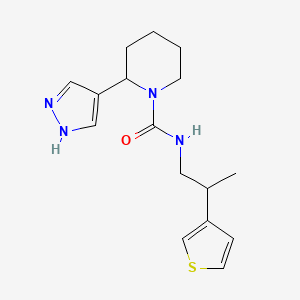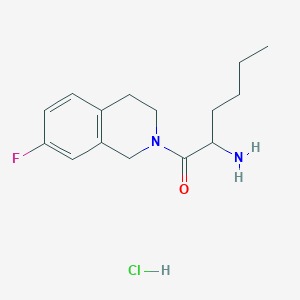
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. It is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produces antibodies to fight infections. Inhibiting BTK can, therefore, be an effective strategy for treating various autoimmune diseases and cancers.
作用机制
The mechanism of action of 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride involves the inhibition of BTK, which is a key enzyme in the development and activation of B cells. BTK plays a crucial role in the signaling pathway that leads to the activation of B cells, and inhibiting BTK can, therefore, prevent the activation and proliferation of these cells. This can be an effective strategy for treating various autoimmune diseases and cancers that are characterized by the abnormal activation of B cells.
Biochemical and Physiological Effects
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activation and proliferation of B cells, which can lead to the suppression of the immune response. This can be beneficial in the treatment of autoimmune diseases, where the immune system attacks healthy cells and tissues. TAK-659 has also been shown to induce apoptosis (cell death) in cancer cells, which can be an effective strategy for treating various types of cancer.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride in lab experiments is its potency and selectivity. It is a highly potent inhibitor of BTK, and its selectivity for BTK over other kinases reduces the risk of off-target effects. However, one of the limitations of using TAK-659 is its poor solubility, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the research and development of 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride. One of the main areas of focus is in the development of more efficient and scalable synthesis methods to produce the compound. Another area of research is in the optimization of the pharmacokinetic and pharmacodynamic properties of the compound, which can improve its efficacy and reduce its toxicity. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of TAK-659 in the treatment of various diseases.
合成方法
The synthesis of 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride involves several steps. The initial step involves the reaction of 2-chloro-6-methylbenzonitrile with 1-(2-methyl-4-piperidinyl)sulfonyl-3-nitrobenzene to form an intermediate compound. This intermediate is then reduced using palladium on carbon to yield the final product, which is 2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile. The hydrochloride salt is then obtained by reacting the compound with hydrochloric acid.
科学研究应用
2-(4-Amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile hydrochloride has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma. BTK inhibitors have shown significant efficacy in the treatment of these diseases, and TAK-659 has shown promising results in preclinical studies.
属性
IUPAC Name |
2-(4-amino-2-methylpiperidin-1-yl)sulfonyl-6-methylbenzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S.ClH/c1-10-4-3-5-14(13(10)9-15)20(18,19)17-7-6-12(16)8-11(17)2;/h3-5,11-12H,6-8,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEQQMIODBQDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)C2=CC=CC(=C2C#N)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-methylsulfanyl-1-(6-oxa-9-azaspiro[4.5]decan-9-yl)butan-1-one;hydrochloride](/img/structure/B7642906.png)
![N-[2-methoxy-1-(5-methylfuran-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642913.png)
![3-methyl-N-[[2-(3-methylpyrazol-1-yl)phenyl]methyl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7642926.png)
![1-[4-(4,5-Dimethylthiophen-2-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7642931.png)
![(2S)-2-amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-3-methylbutan-1-one;hydrochloride](/img/structure/B7642937.png)
![N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642950.png)
![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642959.png)

![2-Amino-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-phenylethanone;hydrochloride](/img/structure/B7642971.png)
![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)

![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)
